

Quantum Chemical Blueprint for 1-(3-methylenecyclobutyl)ethanone: A Technical Guide

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Compound of Interest

Compound Name: 1-(3-Methylenecyclobutyl)ethanone

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This in-depth technical guide outlines a comprehensive framework for the quantum chemical analysis of **1-(3-methylenecyclobutyl)ethanone**. While direct experimental and computational studies on this specific molecule are not extensively reported in publicly available literature, this guide leverages established computational methodologies applied to structurally similar cyclobutane derivatives to propose a robust protocol for its theoretical investigation. The data presented herein is illustrative, providing a template for expected results from such a study.

Proposed Computational Methodology

The quantum chemical calculations detailed below are based on methodologies proven effective for similar molecular systems. These protocols are designed to elucidate the structural, spectroscopic, and electronic properties of **1-(3-methylenecyclobutyl)ethanone**.

Software and Hardware

All calculations can be performed using the Gaussian suite of programs. The choice of high-performance computing resources will influence the time required for the calculations, especially for more computationally demanding tasks like frequency calculations with larger basis sets.

Conformational Analysis

A preliminary conformational analysis is recommended to identify the most stable isomer of **1-(3-methylenecyclobutyl)ethanone**. This can be achieved through a potential energy surface (PES) scan by systematically rotating the acetyl group relative to the cyclobutane ring.

Geometry Optimization and Frequency Calculations

The geometry of the most stable conformer should be optimized using Density Functional Theory (DFT). A widely used functional for such systems is Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). The cc-pVDZ basis set is a suitable starting point for achieving a balance between accuracy and computational cost.^[1] The absence of imaginary frequencies in the subsequent vibrational frequency calculation at the same level of theory confirms that the optimized structure corresponds to a true energy minimum.

Spectroscopic Property Prediction

NMR Spectroscopy: The nuclear magnetic shielding tensors for ^1H and ^{13}C can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method with the B3LYP/cc-pVDZ level of theory.^[1] The calculated isotropic shielding values are then referenced against tetramethylsilane (TMS) to obtain the chemical shifts.

IR Spectroscopy: The vibrational frequencies and infrared intensities are obtained from the frequency calculation. These theoretical frequencies are often scaled by an empirical factor to better match experimental data.

UV-Vis Spectroscopy: The electronic absorption spectrum can be simulated using Time-Dependent DFT (TD-DFT) calculations. This provides information on the electronic transitions, including the wavelength of maximum absorption (λ_{max}) and the corresponding oscillator strengths.

Frontier Molecular Orbital (FMO) Analysis

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are critical for understanding the molecule's reactivity. The HOMO-LUMO

energy gap provides an indication of the molecule's kinetic stability. These can be readily obtained from the output of the DFT calculations.

Predicted Quantitative Data

The following tables summarize the expected quantitative data for **1-(3-methylenecyclobutyl)ethanone** based on the proposed computational methodology. These values are illustrative and would need to be confirmed by actual calculations.

Table 1: Predicted Optimized Geometrical Parameters

Parameter	Bond/Angle	Predicted Value
Bond Length (Å)	C=O	1.21
C-C (ring)	1.55 - 1.56	
C=C (exocyclic)	1.33	
Bond Angle (°)	O=C-C	120.5
C-C-C (ring)	~88 - 91	
Dihedral Angle (°)	C-C-C-C (ring)	
		~15 - 20 (puckering)

Table 2: Predicted Vibrational Frequencies

Vibrational Mode	Predicted Frequency (cm ⁻¹)	Assignment
v(C=O)	~1715	Carbonyl stretch
v(C=C)	~1650	Exocyclic C=C stretch
v(C-H, sp ²)	~3080	Methylene C-H stretch
v(C-H, sp ³)	~2950 - 3000	Alkyl C-H stretch

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

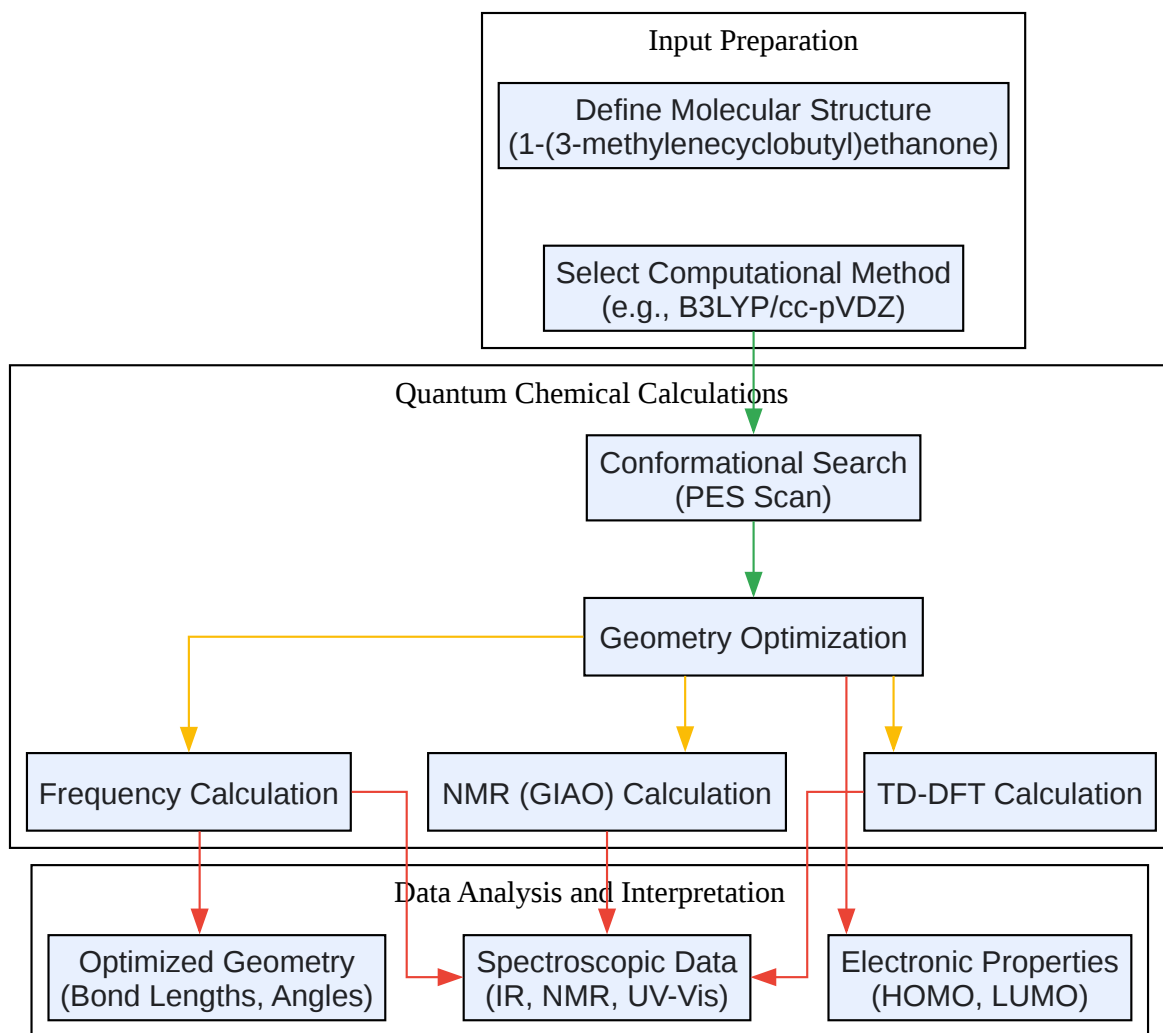
Nucleus	Predicted Chemical Shift (ppm)
^{13}C (C=O)	~200
^{13}C (C=C)	~140, ~110
^{13}C (ring)	~30 - 50
^{13}C (CH ₃)	~25
^1H (CH ₂)	~4.8
^1H (ring)	~2.5 - 3.5
^1H (CH ₃)	~2.1

Table 4: Predicted Electronic Properties

Property	Predicted Value
HOMO Energy	-6.5 eV
LUMO Energy	-0.5 eV
HOMO-LUMO Gap	6.0 eV

Visualization of Computational Workflow

The following diagram illustrates the general workflow for the quantum chemical calculations described in this guide.



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Computational chemistry workflow for **1-(3-methylenecyclobutyl)ethanone**.

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References

- 1. researchgate.net [researchgate.net]
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